molecular formula C15H17NO4 B2979458 3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one CAS No. 727418-50-0

3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one

Cat. No.: B2979458
CAS No.: 727418-50-0
M. Wt: 275.304
InChI Key: KXCPJWKWGXHLIL-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a vinyl group at the 1-position and a 3,5-dimethoxybenzoyl moiety at the 3-position. Pyrrolidinone derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties.

Properties

IUPAC Name

3-(3,5-dimethoxybenzoyl)-1-ethenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-4-16-6-5-13(15(16)18)14(17)10-7-11(19-2)9-12(8-10)20-3/h4,7-9,13H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCPJWKWGXHLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2CCN(C2=O)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO₄) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reducing the carbonyl group.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic aromatic substitution.

Major Products

    Epoxides and Diols: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy groups and the vinyl moiety can participate in hydrogen bonding, π-π interactions, and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pyrrolidinone Derivatives

The compound 1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941955-12-0) shares the pyrrolidin-2-one core but differs in substituents. It has a 3,5-dimethylphenyl group at the 1-position and a 1,2,4-oxadiazole ring at the 4-position (vs. vinyl and dimethoxybenzoyl groups in the target compound). Its molecular weight (347.4 g/mol) is higher than the estimated weight of the target compound (~291.3 g/mol*), suggesting differences in pharmacokinetic properties .

Compounds with 3,5-Dimethoxybenzoyl Moiety

The ciprofloxacin derivative 7-[4-carbopiperazin-4-(3,5-dimethoxybenzoyl)-yl] (5h) from incorporates the same 3,5-dimethoxybenzoyl group but within a fluoroquinolone scaffold. Compound 5h demonstrated potent activity against Ciprofloxacin-Resistant Pseudomonas aeruginosa (CRPA) and methicillin-resistant Staphylococcus aureus (MRSA), attributed to enhanced bacterial gyrase inhibition . This highlights the role of the dimethoxybenzoyl group in improving antimicrobial efficacy, though the target compound’s pyrrolidinone core may engage different biological targets.

Data Tables

Compound Name Core Structure Key Substituents Molecular Weight Reported Activity
3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one Pyrrolidin-2-one 3,5-Dimethoxybenzoyl (C₃), Vinyl (C₁) ~291.3* Not available
7-[4-Carbopiperazin-4-(3,5-dimethoxybenzoyl)-yl] (5h) Fluoroquinolone 3,5-Dimethoxybenzoyl (C₇) Not reported Antimicrobial (CRPA, MRSA)
1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one Pyrrolidin-2-one 3,5-Dimethylphenyl (C₁), Oxadiazole (C₄) 347.4 Not available

*Estimated based on molecular formula derivation (C₁₄H₁₇NO₄).

Biological Activity

3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H17NO4
  • Molecular Weight : 275.3 g/mol
  • CAS Number : 125330-80-5
  • Synonyms : this compound

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies on related pyrrolo compounds have demonstrated their ability to induce apoptosis in resistant chronic myeloid leukemia (CML) cells. These compounds target the Bcr-Abl kinase, which is pivotal in the pathogenesis of CML .

Table 1: Summary of Anticancer Activity

CompoundCancer TypeMechanism of ActionReference
PBOX-6CMLInduces apoptosis via microtubule depolymerization
Compound 8Folate receptor-positive tumorsInhibits GARFTase and AICARFTase

The mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in nucleotide synthesis, leading to reduced cell proliferation.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a critical feature of its biological activity.

Case Studies

A notable case study involved the evaluation of pyrrolo compounds against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis in chemoresistant cell lines. This highlights the potential for developing new therapies based on the structure of this compound.

Safety and Toxicology

While the biological activities are promising, safety profiles are crucial for any therapeutic application. Preliminary data suggest that further toxicological studies are necessary to fully understand the safety implications of this compound in vivo.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one?

  • Methodological Answer : A common approach involves coupling 3,5-dimethoxybenzoyl chloride (precursor) with 1-vinylpyrrolidin-2-one under reflux conditions in ethanol or DMF. For example, similar protocols use refluxing with stoichiometric equivalents of reactants for 2–4 hours, followed by recrystallization from DMF/EtOH (1:1) to isolate the product . Characterization typically employs 1^1H/13^13C NMR to confirm regioselective acylation and LCMS for purity (>95%) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical. For instance, SHELX refines anisotropic displacement parameters and validates hydrogen bonding patterns, which are essential for confirming the planar geometry of the benzoyl group and vinylpyrrolidinone conformation . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention. Storage should be in airtight containers at 2–8°C to prevent hydrolysis of the vinyl group .

Advanced Research Questions

Q. How can tautomeric equilibria or dynamic stereochemistry in this compound be analyzed?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) in DMSO-d6d_6 or CDCl3_3 can detect tautomerism (e.g., keto-enol shifts). For stereochemical dynamics, NOESY experiments identify spatial correlations between the vinyl group and pyrrolidinone protons. DFT calculations (e.g., Gaussian at B3LYP/6-31G* level) model energy barriers for ring puckering or rotational isomerism .

Q. What strategies resolve contradictions in bioactivity assays (e.g., inconsistent IC50_{50} values)?

  • Methodological Answer : Cross-validate assays using orthogonal methods:

  • Enzymatic assays : Compare inhibition across multiple enzyme batches.
  • Cellular assays : Use isogenic cell lines to control for off-target effects.
  • Structural analogs : Test derivatives (e.g., replacing dimethoxy groups with halogens) to isolate pharmacophore contributions. Refer to PubChem data for structurally related pyrazole derivatives (e.g., 2-(3,5-dicyclopropylpyrazol-1-yl)acetic acid) as controls .

Q. How can computational modeling predict interaction modes with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s minimized structure (from MMFF94 force field) against target proteins (e.g., kinases). Validate with MD simulations (NAMD, 100 ns) to assess binding stability. For example, the benzoyl group’s methoxy substituents may form π-π stacking with aromatic residues, while the pyrrolidinone engages in hydrogen bonding .

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